![molecular formula C17H14ClN3O4 B2466920 3-chloro-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 922916-29-8](/img/structure/B2466920.png)
3-chloro-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
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Description
3-chloro-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is a benzamide derivative with a 1,3,4-oxadiazole ring, which makes it an interesting molecule for research purposes.
Scientific Research Applications
Structural and Pharmacological Properties
The compound's core structure, 1,3,4-oxadiazole, is significant in drug development due to its diverse pharmacological properties. It is recognized as a bioisostere for carboxylic acids, carboxamides, and esters. Compounds with the 1,3,4-oxadiazole moiety exhibit a wide range of pharmacological activities, including antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic effects. Their ring-opening reactions also attract attention as they lead to new analogs with aliphatic nitrogen atoms or other ring systems, underlining the compound's potential as a medicinal agent (Rana, Salahuddin, & Sahu, 2020).
Therapeutic Potential
1,3,4-Oxadiazole derivatives demonstrate effective binding with various enzymes and receptors through multiple weak interactions due to their unique structural feature, thus exhibiting a range of bioactivities. These compounds are utilized in treating various diseases, with a significant number of 1,3,4-oxadiazole-based compounds known for high therapeutic potency. The research underscores the importance of these compounds across the entire spectrum of medicinal chemistry, including roles as anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents (Verma et al., 2019).
Biologically Active Derivatives
Derivatives of 1,3,4-oxadiazole, particularly those tailored for specific biological activities, are of great interest. These derivatives exhibit an extensive spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, antitumor, anticonvulsant, anthelmintic, antimycobacterial, herbicidal, antioxidant, and antiviral activities. The continuous synthesis of new oxadiazole derivatives and evaluation of their biological activities guide the development of safer and more effective compounds (Bala, Kamboj, & Kumar, 2010).
Metal-Ion Sensing Applications
The 1,3,4-oxadiazole scaffolds are crucial in diverse fields, including pharmacology, polymers, material science, and organic electronics. Their synthetic strategies, such as dehydrogenative cyclization of 1,2-diacylhydrazines and oxidative cyclization of acylhydrazones, facilitate the development of fluorescent frameworks, particularly as chemosensors. These molecules, with high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites, are prominent choices for metal-ion sensors (Sharma, Om, & Sharma, 2022).
properties
IUPAC Name |
3-chloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4/c1-23-13-7-6-11(9-14(13)24-2)16-20-21-17(25-16)19-15(22)10-4-3-5-12(18)8-10/h3-9H,1-2H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVFNNGVEPKHOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
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